molecular formula C12H7Br3O B1432784 2,3,5-Tribromodiphenyl ether CAS No. 446254-16-6

2,3,5-Tribromodiphenyl ether

Cat. No.: B1432784
CAS No.: 446254-16-6
M. Wt: 406.89 g/mol
InChI Key: XQHLKDAUZRXBGC-UHFFFAOYSA-N
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Description

2,3,5-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O. It belongs to the class of polybrominated diphenyl ethers, which are known for their use as flame retardants. This compound consists of two phenyl rings connected by an oxygen atom, with three bromine atoms attached to the phenyl rings. It is known for its stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the phenyl rings .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The raw materials, including diphenyl ether and bromine, are fed into a reactor where the bromination reaction takes place. The reaction mixture is then purified through various separation techniques, such as distillation or crystallization, to obtain the final product with high purity. The industrial production methods are designed to be efficient and cost-effective while ensuring the safety and environmental compliance of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Tribromodiphenyl ether has several scientific research applications, including:

    Environmental Analysis: It is used as a standard in environmental studies to monitor the presence and degradation of polybrominated diphenyl ethers in various matrices.

    Flame Retardants: The compound is studied for its flame-retardant properties and its effectiveness in reducing flammability in materials such as plastics and textiles.

    Toxicology Studies: Research is conducted to understand the toxicological effects of this compound on living organisms and its potential impact on human health.

    Material Science: It is used in the development of new materials with enhanced fire resistance and stability .

Mechanism of Action

The mechanism of action of 2,3,5-Tribromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can undergo debromination, leading to the formation of reactive intermediates that can interact with cellular components. It has been shown to affect various molecular targets, including enzymes and receptors, leading to oxidative stress, disruption of cellular signaling pathways, and potential endocrine-disrupting effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its stability and resistance to degradation make it particularly useful in applications requiring long-term performance and reliability .

Properties

IUPAC Name

1,2,5-tribromo-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHLKDAUZRXBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879858
Record name BDE-23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-16-6
Record name 2,3,5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D420646JI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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